Anopheles gambiae vs. Human AChE Selectivity: ~10-Fold Insect-Preferring Inhibition
In a single assay platform curated by ChEMBL, N-(3-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide inhibited recombinant Anopheles gambiae wild-type AChE with an IC50 of 355 nM (10 min incubation, Ellman assay), compared with an IC50 of 5,190 nM for recombinant human AChE under identical conditions – representing a 14.6-fold selectivity for the insect enzyme [1]. Note: The BindingDB record displays a structure mismatch; thus the quantitative values are attributed to the compound based on the database entry name, and should be treated as supporting evidence pending independent verification.
| Evidence Dimension | AChE inhibition potency |
|---|---|
| Target Compound Data | IC50 355 nM (Anopheles gambiae AChE, 10 min); IC50 5,190 nM (Human AChE, 10 min) |
| Comparator Or Baseline | Human recombinant AChE |
| Quantified Difference | 14.6-fold selectivity for insect AChE over human AChE |
| Conditions | Ellman assay; recombinant Anopheles gambiae wild-type AChE and recombinant human AChE; 10 min incubation |
Why This Matters
This selectivity profile suggests the compound is better suited for insecticide/vector-control research than for human therapeutic AChE inhibition, guiding procurement towards entomology and parasitology programs.
- [1] BindingDB Entry BDBM50124893 (CHEMBL3623565): N-(3-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide – AChE inhibition data for Anopheles gambiae and Human. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50124893 View Source
